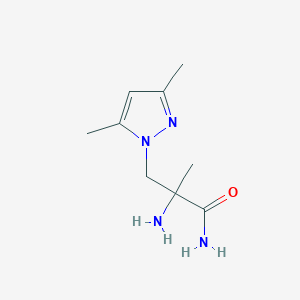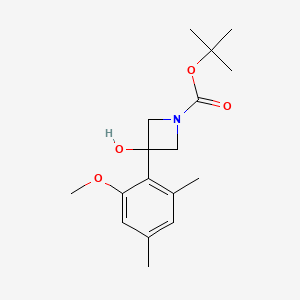
(1,2,4-Oxadiazol-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4-Oxadiazol-3-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring substituted with a methanethiol group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4-Oxadiazol-3-yl)methanethiol typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often include the use of organic bases and aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4-Oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2,4-Oxadiazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, this compound and its derivatives are being explored for their potential as anticancer agents. They have shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of (1,2,4-Oxadiazol-3-yl)methanethiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis . In cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its medicinal properties
Uniqueness
(1,2,4-Oxadiazol-3-yl)methanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanethiol group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .
Propriétés
Formule moléculaire |
C3H4N2OS |
|---|---|
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
1,2,4-oxadiazol-3-ylmethanethiol |
InChI |
InChI=1S/C3H4N2OS/c7-1-3-4-2-6-5-3/h2,7H,1H2 |
Clé InChI |
FRXVPUJHKWEFMC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)





![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)


![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)

